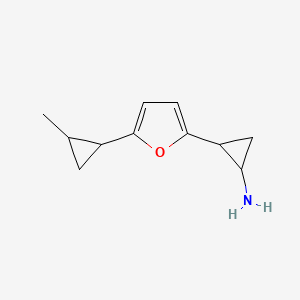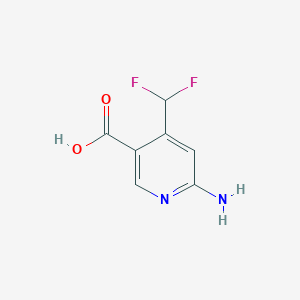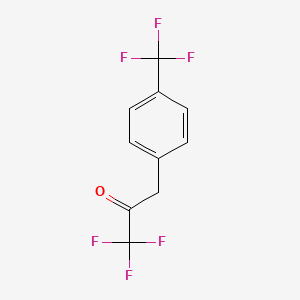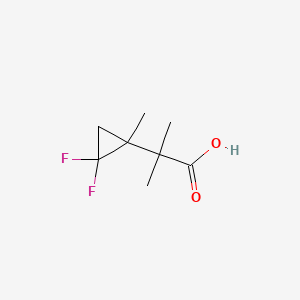
2-(2,2-Difluoro-1-methylcyclopropyl)-2-methylpropanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Difluoro-1-methylcyclopropyl)-2-methylpropanoic acid is a fluorinated organic compound characterized by the presence of a cyclopropyl ring substituted with two fluorine atoms and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-difluoro-1-methylcyclopropyl)-2-methylpropanoic acid typically involves the cyclopropanation of suitable precursors followed by fluorination. One common method includes the reaction of 2-methylpropanoic acid with a difluorocarbene source under controlled conditions to introduce the difluorocyclopropyl group. The reaction conditions often require the use of strong bases and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Difluoro-1-methylcyclopropyl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-(2,2-Difluoro-1-methylcyclopropyl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(2,2-difluoro-1-methylcyclopropyl)-2-methylpropanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms in the cyclopropyl ring can enhance the compound’s binding affinity and stability, leading to more effective interactions with biological molecules. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-1-methylcyclopropanecarboxylic acid: Similar in structure but differs in the position of the carboxylic acid group.
2-(2,2-Difluoro-1-methylcyclopropyl)ethanol: Contains an alcohol group instead of a carboxylic acid group.
Uniqueness
2-(2,2-Difluoro-1-methylcyclopropyl)-2-methylpropanoic acid is unique due to its specific substitution pattern and the presence of both fluorine atoms and a cyclopropyl ring
Properties
Molecular Formula |
C8H12F2O2 |
|---|---|
Molecular Weight |
178.18 g/mol |
IUPAC Name |
2-(2,2-difluoro-1-methylcyclopropyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C8H12F2O2/c1-6(2,5(11)12)7(3)4-8(7,9)10/h4H2,1-3H3,(H,11,12) |
InChI Key |
QGDDSSQOPOGPMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1(F)F)C(C)(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


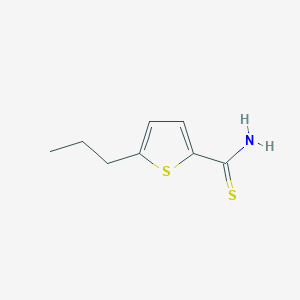
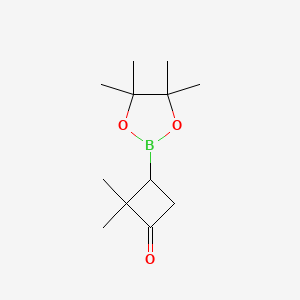
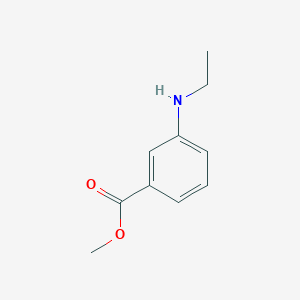

![1,4-Dimethyl-2-azabicyclo[2.2.1]heptane](/img/structure/B13581917.png)

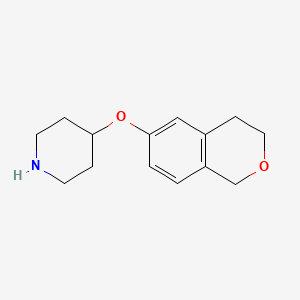
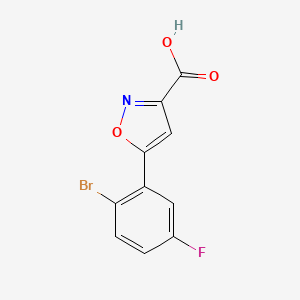
![1H-pyrazolo[4,3-b]pyridin-7-amine](/img/structure/B13581938.png)
